molecular formula C8H14IN3O2S B2527426 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide CAS No. 1946822-02-1

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide

Cat. No.: B2527426
CAS No.: 1946822-02-1
M. Wt: 343.18
InChI Key: HTNKBLMRKCPEAM-UHFFFAOYSA-N
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Description

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of an iodine atom at the 3-position, a 3-methylbutyl group at the 1-position, and a sulfonamide group at the 4-position

Preparation Methods

The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-iodo-1-(3-methylbutyl)pyrazole with sulfonamide derivatives in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new chemical entities.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and condensation catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide include other pyrazole derivatives with different substituents. For example:

    3-Chloro-1-(3-methylbutyl)pyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of iodine.

    3-Bromo-1-(3-methylbutyl)pyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of iodine.

Properties

IUPAC Name

3-iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3O2S/c1-6(2)3-4-12-5-7(8(9)11-12)15(10,13)14/h5-6H,3-4H2,1-2H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKBLMRKCPEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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